molecular formula C23H23FN4O2 B8180462 Venadaparib CAS No. 1681017-83-3

Venadaparib

Cat. No. B8180462
CAS RN: 1681017-83-3
M. Wt: 406.5 g/mol
InChI Key: YNBQAYKYNYRCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Venadaparib, also known as IDX-1197, is a potent, selective, and orally active PARP inhibitor . It specifically inhibits PARP-1 and -2 enzymes . It prevents the repair of DNA single-strand breaks (SSB) and can be used for solid tumors research .


Molecular Structure Analysis

Venadaparib has a molecular formula of C23H23FN4O2 . The exact molecular structure is not provided in the search results, but it’s known that Venadaparib interacts with key amino acid residues of PARP-1 .


Physical And Chemical Properties Analysis

Venadaparib has a molecular weight of 406.45 . It is a solid substance that is soluble in DMSO . It has favorable physicochemical properties .

Scientific Research Applications

  • Reproductive Physiology : Venadaparib has been studied within the realm of reproductive physiology, focusing on aspects like fertility, steroidogenesis, estrus and ovulation, artificial insemination, and ovarian follicular development (Kase, 1965).

  • Cancer Treatment : It is a novel and potent PARP inhibitor that has shown promise in reducing tumor growth in patient-derived xenograft models, offering favorable physicochemical properties and improved safety profiles. Its potential as a next-generation PARP inhibitor is suggested by its efficacy and safety improvements (Lee et al., 2023). A first-in-human dose-finding study indicated a 16% objective response rate and a 47% clinical benefit rate in patients with advanced solid tumors, highlighting its potential for broader clinical applications (Kim et al., 2021).

  • Comparative Effectiveness : When compared to other PARP inhibitors like Veliparib and Olaparib, it shows potential in treating sporadic ovarian, breast, and pancreatic cancer alone or in combination with chemotherapy (de Soto, 2011). Olaparib, in particular, has been efficacious in treating advanced ovarian cancer in patients with BRCA1 or BRCA2 mutations and has shown antitumor activity in cancers associated with these mutations (Audeh et al., 2010; Fong et al., 2009).

  • Combination Therapies : Studies have also explored combining PARP inhibitors with other treatments, like EP-100 with olaparib for ovarian cancer, demonstrating decreased viability of cancer cells and reduced tumor growth (Ma et al., 2019), and combining cediranib and olaparib to improve progression-free survival in women with recurrent platinum-sensitive ovarian cancer compared to olaparib monotherapy (Liu et al., 2014).

  • Other Clinical Applications : Beyond cancer treatment, gonadotropin hormone analogs like those related to Venadaparib have been used in assisted reproductive therapies, infertility disorders, and potentially in contraception, polycystic ovary syndrome, and cancer treatment (Anderson et al., 2018; Conn & Crowley, 1991).

Mechanism of Action

Venadaparib works by inhibiting PARP-1 and -2 enzymes . This inhibition prevents the repair of DNA single-strand breaks (SSB), promoting the conversion of SSB to double-strand breaks (DSB), which ultimately leads to synthetic lethality in cancer cells .

Future Directions

Venadaparib is under clinical development targeting multiple solid tumors as a monotherapy (including maintenance) and for combination with other anti-cancer agents . Phase Ib/IIa studies on the efficacy and safety of Venadaparib have been initiated . It’s suggested as a next-generation PARP inhibitor .

properties

IUPAC Name

4-[[3-[3-[(cyclopropylamino)methyl]azetidine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O2/c24-20-8-5-14(10-21-17-3-1-2-4-18(17)22(29)27-26-21)9-19(20)23(30)28-12-15(13-28)11-25-16-6-7-16/h1-5,8-9,15-16,25H,6-7,10-13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBQAYKYNYRCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2CN(C2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Venadaparib

CAS RN

1681017-83-3
Record name Venadaparib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1681017833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venadaparib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VENADAPARIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUP792O0IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Venadaparib
Reactant of Route 2
Reactant of Route 2
Venadaparib
Reactant of Route 3
Venadaparib
Reactant of Route 4
Reactant of Route 4
Venadaparib
Reactant of Route 5
Reactant of Route 5
Venadaparib
Reactant of Route 6
Venadaparib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.